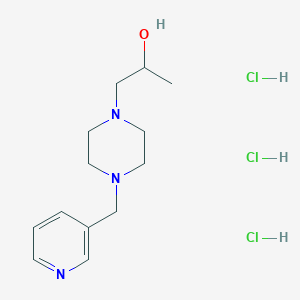

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride

Descripción

Propiedades

IUPAC Name |

1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propan-2-ol;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O.3ClH/c1-12(17)10-15-5-7-16(8-6-15)11-13-3-2-4-14-9-13;;;/h2-4,9,12,17H,5-8,10-11H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUXPWPXFOTHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CC2=CN=CC=C2)O.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride typically involves a multi-step process:

Formation of the Piperazine Core: The initial step often involves the reaction of piperazine with a suitable alkylating agent to introduce the pyridine moiety. This can be achieved through nucleophilic substitution reactions.

Introduction of the Propanol Group: The next step involves the addition of the propanol group, which can be introduced via a Grignard reaction or through reductive amination.

Hydrochloride Formation: Finally, the compound is converted to its trihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high purity and consistent quality of the final product.

Análisis De Reacciones Químicas

Key Structural Components

-

Piperazine core : A six-membered ring with two secondary amine groups.

-

Pyridin-3-ylmethyl group : A substituted pyridine ring attached via a methylene bridge.

-

Propan-2-ol moiety : A secondary alcohol group.

Proposed Synthetic Route

-

Pyridin-3-ylmethyl group formation :

-

Pyridine-3-carbaldehyde could undergo condensation with a chloromethyl group to form the pyridin-3-ylmethyl fragment.

-

-

Piperazine alkylation :

-

Reaction of 4-(pyridin-3-ylmethyl)piperazine with a chloroethyl or bromoethyl intermediate to introduce the propan-2-ol precursor.

-

Example: Alkylation of piperazine with 3-chloro-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives has been reported using microwave-assisted conditions .

-

-

Propan-2-ol introduction :

-

Trihydrochloride salt formation :

Reaction Conditions and Reagents

Spectroscopic Characterization

-

NMR (1H) :

-

Piperazine protons: Broad singlet (~δ 2.43–3.56 ppm).

-

Pyridine protons: Aromatic signals (δ 6.91–7.57 ppm).

-

Propan-2-ol: Split signals for hydroxyl and adjacent CH₂ groups.

-

-

MS :

Salt Formation Analysis

-

Elemental analysis : Confirms Cl content from trihydrochloride.

-

Thermal stability : Melting point determination to assess salt purity .

Mechanistic Insights

-

Piperazine alkylation :

-

Propan-2-ol generation :

-

Salt formation :

Challenges and Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride has been investigated for its role as a pharmacological agent in treating various conditions. Its structural features suggest potential interactions with neurotransmitter systems, particularly in neuropharmacology.

Neuropharmacology

Research indicates that this compound may exhibit properties that modulate neurotransmitter receptors, particularly those involved in anxiety and depression. For instance, studies have shown that similar piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or influence dopamine receptor activity, which could lead to anxiolytic effects.

Therapeutic Uses

Recent studies have highlighted the compound's potential in treating inflammatory diseases and certain cancers. The following table summarizes key findings from various research studies:

Case Studies

- Chronic Obstructive Pulmonary Disease (COPD) : A study explored the compound's effects on pulmonary epithelial stem cells, revealing its ability to selectively inhibit pathogenic cell proliferation while sparing normal cells. This selectivity is crucial for developing therapies that minimize side effects while effectively targeting disease processes .

- Cancer Treatment : In a study focused on mTORC1 inhibition, the compound was linked to significant reductions in tumor growth in preclinical models. The dual mechanism of action—targeting both allosteric and orthosteric sites—enhanced its therapeutic profile against resistant cancer types .

- Neuropharmacological Effects : Research demonstrated that derivatives of this compound could enhance serotonin levels in the brain, providing a basis for its use as an antidepressant or anxiolytic agent. The modulation of serotonin pathways aligns with the pharmacodynamics observed in established SSRIs .

Mecanismo De Acción

The mechanism of action of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, making it a candidate for drug development.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound’s pyridin-3-ylmethyl group distinguishes it from related piperazine derivatives (Table 1). For example:

- Compound 10: Features a phenylamino substituent and a 2-hydroxyethyl group on the piperazine ring .

- MM0421.02 (Imp. B) : Contains a phenyl group directly attached to the piperazine nitrogen .

- MM0421.03 (Imp. C) : Includes a 4-chlorophenyl substituent and exists as a dihydrochloride salt .

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Pharmacological and Physicochemical Properties

- Solubility: The trihydrochloride form of the target compound likely exhibits superior aqueous solubility compared to MM0421.02 (non-salt) and MM0421.03 (dihydrochloride). This property is critical for intravenous administration .

- The pyridine ring in the target compound could enhance binding to nicotinic or histaminergic receptors, though this requires validation.

- Stability: Chlorinated derivatives like MM0421.03 may show increased metabolic stability due to reduced cytochrome P450 susceptibility compared to non-halogenated analogs .

Radioprotective Potential

Piperazine derivatives with hydroxyl groups, such as compound 10 , have shown efficacy in mitigating radiation-induced cellular damage. The target compound’s propan-2-ol moiety may similarly act as a radical scavenger, while its pyridine group could improve blood-brain barrier penetration .

Pharmaceutical Impurity Profiles

MM0421.02 and MM0421.03 are classified as impurities in triazolopyridine-based pharmaceuticals. Their structural similarities to the target compound underscore the importance of rigorous analytical methods (e.g., HPLC, NMR) to differentiate between active pharmaceutical ingredients and byproducts .

Actividad Biológica

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride, also known by its CAS number 1359164-11-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 292.38 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly those involved in the modulation of serotonin and dopamine pathways. The piperazine moiety is commonly associated with activity at serotonin receptors (5-HT) and dopamine receptors, which are crucial in treating psychiatric disorders.

Pharmacological Effects

This compound has been studied for its potential anti-inflammatory and analgesic effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory responses.

Table 1: Summary of Biological Activities

Study on Inflammatory Response

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anti-inflammatory properties of similar compounds. The results demonstrated significant reductions in joint inflammation in mouse models, suggesting a promising therapeutic application for rheumatoid arthritis .

Neuropharmacological Evaluation

Another research effort focused on the neuropharmacological profile of pyridine-based compounds. It was found that derivatives containing the piperazine structure exhibited enhanced binding affinity to serotonin receptors, indicating their potential as antidepressants .

Q & A

Basic Question: What are the standard synthetic routes for 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride?

Methodological Answer:

The compound is typically synthesized via a two-step procedure:

Nucleophilic substitution : React 3-(chloromethyl)pyridine with piperazine derivatives under reflux in anhydrous dimethylformamide (DMF) or acetonitrile, using triethylamine (NEt₃) as a base to facilitate the formation of the pyridin-3-ylmethyl-piperazine intermediate .

Propanolamine coupling : The intermediate is reacted with epichlorohydrin or a similar epoxide derivative in a polar aprotic solvent, followed by hydrochloric acid treatment to form the trihydrochloride salt .

Key reagents: HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) are often used to activate carboxylic acids in coupling steps .

Advanced Question: How can reaction yields be optimized for the pyridin-3-ylmethyl-piperazine intermediate?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Anhydrous DMF improves solubility of aromatic amines compared to acetonitrile, reducing side reactions like dimerization .

- Stoichiometric control : A 1.1:1 molar ratio of 3-(chloromethyl)pyridine to piperazine minimizes unreacted starting material while avoiding excess base (NEt₃), which can hydrolyze sensitive intermediates .

- Temperature modulation : Reflux at 80–90°C for 6–8 hours balances reaction rate and thermal degradation risks. Monitoring via TLC (Rf = 0.4–0.6 in ethyl acetate/methanol 4:1) ensures completion .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the pyridine ring (δ 8.3–8.6 ppm for aromatic protons) and piperazine methylene groups (δ 2.5–3.5 ppm). The propan-2-ol moiety appears as a multiplet at δ 3.8–4.2 ppm .

- Mass spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ peaks at m/z 264.2 (free base) and adducts with sodium/potassium .

- FT-IR : Stretching frequencies at 3200–3400 cm⁻¹ (O-H), 1600–1650 cm⁻¹ (C=N pyridine), and 1100–1150 cm⁻¹ (C-N piperazine) .

Advanced Question: How to resolve discrepancies in NMR data for the trihydrochloride form?

Methodological Answer:

Discrepancies often arise from:

- Protonation effects : The trihydrochloride salt exhibits downfield shifts (Δδ +0.2–0.5 ppm) in piperazine NH and pyridine protons compared to the free base. Use D₂O exchange experiments to identify exchangeable protons .

- Solvent interactions : DMSO-d₆ may cause peak broadening due to hydrogen bonding. Compare spectra in CDCl₃ (for free base) and D₂O (for salt) to isolate solvent effects .

- Counterion influence : Confirm chloride content via ion chromatography (retention time ~4.2 min) to rule out incomplete salt formation .

Basic Question: What are the solubility properties of this compound in common solvents?

Methodological Answer:

- High solubility : Water (>50 mg/mL at 25°C) and methanol (>100 mg/mL) due to ionic trihydrochloride groups .

- Low solubility : Ethyl acetate (<1 mg/mL) and hexanes (insoluble). For organic-phase reactions, use DMF or DMSO as co-solvents .

Advanced Question: How does pH affect the stability of the trihydrochloride salt in aqueous solutions?

Methodological Answer:

- Stability range : pH 2–4 (optimal). At pH >5, deprotonation of the piperazine moiety occurs, leading to precipitation. Use buffered solutions (e.g., citrate buffer, pH 3.0) for long-term storage .

- Degradation pathways : Hydrolysis of the propan-2-ol group at pH <2 generates chlorinated byproducts (detectable via HPLC-MS with a C18 column, gradient 5–95% acetonitrile/water) .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine hydrochloride particles .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic HCl release .

Advanced Question: How to validate purity assays for this compound in pharmacological studies?

Methodological Answer:

- HPLC-DAD : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (90:10 to 10:90 over 20 min). Purity >98% is confirmed by UV absorption at 254 nm .

- Elemental analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 43.2%, H: 6.5%, N: 12.6%) within ±0.4% tolerance .

Advanced Question: What strategies mitigate byproduct formation during propan-2-ol coupling?

Methodological Answer:

- Epoxide activation : Pre-activate epichlorohydrin with BF₃·OEt₂ to enhance electrophilicity, reducing competing ring-opening reactions .

- Byproduct identification : Common byproducts include diastereomeric alcohols (resolve via chiral HPLC with a Chiralpak IA column) and dimerized piperazines (detectable by LC-MS at m/z 528.4) .

Advanced Question: How to assess this compound’s interaction with biological targets (e.g., receptors)?

Methodological Answer:

- Radioligand binding assays : Use ³H-labeled analogs to measure affinity for serotonin/dopamine receptors (Kd values <100 nM indicate high affinity). Competitor ligands (e.g., ketanserin for 5-HT₂A) validate specificity .

- Molecular docking : Simulate binding poses using AutoDock Vina with receptor PDB IDs (e.g., 6A93 for 5-HT₁A). Focus on hydrogen bonding with Asp3.32 and π-π stacking with Phe6.52 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.